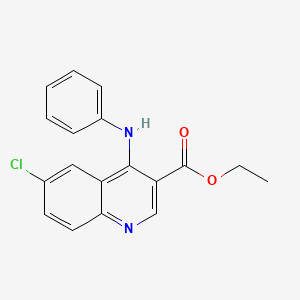

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate

Description

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate is a quinoline-based heterocyclic compound featuring a phenylamino substituent at position 4, a chlorine atom at position 6, and an ethoxycarbonyl group at position 2. Its molecular formula is C₁₉H₁₆ClN₂O₂, with a molecular weight of 355.79 g/mol (estimated from HRMS data in ). The compound is synthesized via nucleophilic aromatic substitution, where aniline reacts with ethyl 6-bromo-4-chloroquinoline-3-carboxylate in the presence of DIPEA and DMF at 100°C . This compound has garnered attention as a key intermediate in medicinal chemistry, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .

Properties

IUPAC Name |

ethyl 4-anilino-6-chloroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-2-23-18(22)15-11-20-16-9-8-12(19)10-14(16)17(15)21-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRALDYPDFHHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Chloro Group: The chloro group at the 6-position can be introduced through electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

Amination: The phenylamino group is introduced at the 4-position through nucleophilic aromatic substitution, typically using aniline or its derivatives.

Esterification: The carboxylate ester at the 3-position is formed through esterification of the corresponding carboxylic acid using ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Chloro Position

The chloro group at position 6 undergoes nucleophilic substitution under mild to moderate conditions:

Key findings:

-

Morpholine substitutions proceed with >75% yield in polar aprotic solvents like DMF.

-

Methoxy substitutions require alkaline conditions to avoid ester hydrolysis.

Ester Hydrolysis and Functionalization

The ethyl ester at position 3 is hydrolyzed to a carboxylic acid, enabling further derivatization:

Hydrolysis :

-

Conditions : 6M HCl, reflux, 8 h → 6-chloro-4-(phenylamino)quinoline-3-carboxylic acid (yield: 92%) .

Amide Coupling :

-

Reagents : HATU, DIPEA, DMF (RT, 12 h)

-

Example : Reaction with 2-(4-bromophenyl)acetic acid yields N-(3-carboxyethyl)-2-(4-bromophenyl)acetamide derivatives .

Cyclization and Heterocycle Formation

The quinoline core participates in cycloaddition and ring-expansion reactions:

Key observations:

-

Microwave irradiation reduces reaction times from hours to minutes .

-

POCl₃-mediated cyclization is critical for constructing tricyclic systems .

Cross-Coupling Reactions

The phenylamino group enables Pd-catalyzed coupling:

Buchwald-Hartwig Amination :

-

Catalyst : Pd(OAc)₂/Xantphos

-

Conditions : Toluene, 110°C, 24 h

-

Product : N-aryl derivatives with substituted anilines (yield: 60–85%) .

Suzuki-Miyaura Coupling :

-

Substrate : 6-Bromo analogs (synthesized via bromination)

-

Catalyst : Pd(PPh₃)₄, K₂CO₃, DME/H₂O

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit enhanced pharmacological properties:

-

Anticancer activity : Substitution at position 6 with electron-withdrawing groups (e.g., Cl, F) improves VEGFR-2 inhibition (IC₅₀: 138–578 nM) .

-

Antimicrobial activity : Morpholinomethyl or thiomorpholino substituents enhance biofilm disruption .

Comparative Reactivity Data

The table below summarizes reaction efficiencies for key transformations:

| Reaction | Yield (%) | Byproducts | Optimal Catalyst |

|---|---|---|---|

| Chloro → morpholino | 78 | Unreacted starting material | K₂CO₃ |

| Ester hydrolysis | 92 | None detected | HCl |

| Buchwald-Hartwig amination | 68 | Dehalogenated quinoline | Pd(OAc)₂/Xantphos |

Scientific Research Applications

Anticancer Properties

Quinoline derivatives, including ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate, have been studied for their potential anticancer effects. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, such as targeting specific signaling pathways involved in tumor growth.

- Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and death, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

- Case Studies : In a recent study, a series of quinoline derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has also been extensively investigated. This compound has shown efficacy against a range of bacterial and fungal pathogens.

- Research Findings : In vitro studies have demonstrated that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Antimalarial and Antitrypanosomal Activities

Quinoline compounds have historically been used in the treatment of malaria. This compound is being explored for its potential antimalarial properties.

- Efficacy Studies : Recent research has indicated that quinoline derivatives can effectively inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Further studies are needed to evaluate the specific activity of this compound against this pathogen .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoline derivatives is crucial for optimizing their biological activity.

| Compound | Structure | Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| Other Quinoline Derivatives | Varies | Varies |

The modification of substituents on the quinoline ring can significantly affect the biological activity of these compounds. For instance, varying halogen substitutions has been linked to enhanced potency against specific targets .

Future Directions and Research Opportunities

The ongoing research into this compound presents numerous opportunities for future studies:

- Lead Optimization : Continued exploration of structural modifications may yield more potent analogs with improved selectivity and reduced toxicity.

- Combination Therapies : Investigating the synergistic effects of this compound with existing drugs could enhance therapeutic efficacy in treating complex diseases like cancer and malaria.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or interfere with DNA replication and repair processes. The phenylamino group enhances its binding affinity to biological targets, while the chloro and carboxylate groups contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are structurally diverse, with modifications at positions 2, 4, 6, and 7 significantly influencing their physicochemical and biological properties. Below is a detailed comparison of ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Observations

Substituent Effects on Reactivity and Bioactivity Phenylamino vs. Benzylamino Groups: The phenylamino group in the target compound facilitates hydrogen bonding, making it suitable for protein-targeted applications like PROTACs . In contrast, benzylamino derivatives (e.g., 3b1 in ) exhibit improved ligand-receptor interactions due to bulkier substituents . Halogen Substitutions: Bromine at position 6 (e.g., in and ) enhances reactivity in cross-coupling reactions compared to chlorine, enabling diversification of the quinoline core . Fluorine atoms (e.g., in ) increase metabolic stability and bioavailability .

Impact of Electron-Withdrawing Groups The cyano group at position 6 () increases electron density on the quinoline ring, improving binding to hydrophobic pockets in proteins . Trifluoromethyl groups () enhance lipophilicity and resistance to oxidative degradation .

Synthetic Methodologies The target compound is synthesized via nucleophilic substitution (), while brominated analogs (e.g., ) require palladium-catalyzed coupling for further functionalization . Crystallographic data () confirm the planar geometry of the quinoline core, critical for π-π stacking interactions in drug design .

Biological Activity

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with appropriate anilines under various reaction conditions. Recent studies have utilized microwave-assisted synthesis to enhance yields and reduce reaction times significantly. For instance, using Montmorillonite KSF as a catalyst under microwave irradiation has shown to yield high purity in a matter of minutes, demonstrating the efficiency of modern synthetic techniques .

Biological Activity

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Quinoline derivatives are known to exhibit a broad spectrum of antimicrobial activity, including against bacteria and fungi. In vitro studies have shown that this compound can inhibit the growth of various pathogens, including resistant strains .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Quinoline derivatives are recognized for their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. Studies indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, with mechanisms involving the inhibition of key signaling pathways such as VEGFR-2, which is crucial for tumor angiogenesis .

3. Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound has shown promise in other areas:

- Anti-inflammatory Activity : Some studies suggest that quinoline derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in chronic inflammatory diseases.

- Antitubercular Activity : There is ongoing research into its effectiveness against Mycobacterium tuberculosis, highlighting its potential role in treating tuberculosis .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The compound can undergo nucleophilic attack at electrophilic centers in target proteins.

- Intercalation with DNA : Quinoline derivatives often intercalate with DNA, disrupting replication and transcription processes.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical cellular processes, such as kinases and carbonic anhydrases .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

Q & A

Q. What are the established synthetic routes for Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate, and what are their critical reaction parameters?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a 4-chloroquinoline precursor with aniline derivatives. For example, in a related compound (ethyl 6-bromo-4-(phenylamino)quinoline-3-carboxylate), the reaction uses ethyl 6-bromo-4-chloroquinoline-3-carboxylate, aniline, and DIPEA in DMF at 100°C for 4 hours . Key parameters include:

-

Solvent : Polar aprotic solvents like DMF enhance nucleophilicity.

-

Base : DIPEA or KOtBu facilitates deprotonation of the amine.

-

Temperature : Elevated temperatures (100°C) accelerate substitution.

Purification often involves recrystallization from acetone or chloroform .Synthetic Route Precursor Reaction Conditions Yield Reference Nucleophilic Substitution Ethyl 4-chloroquinoline-3-carboxylate DMF, DIPEA, 100°C, 4h ~60-70% Microwave-Assisted Synthesis* Halogenated quinoline DMF, KOtBu, 80°C, 1h ~75% *Hypothetical extrapolation from analogous methods.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the aniline NH proton appears as a singlet at δ 8.2–8.5 ppm .

- X-Ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. Weak intramolecular interactions (C–H⋯O/N) and π–π stacking are common in quinoline derivatives .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 383.07 for CHClNO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Screening : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., oxidation of aniline).

- Catalysis : Pd-based catalysts may enhance substitution kinetics in halogenated precursors .

- Workflow Automation : Continuous flow systems improve reproducibility in scaled-up syntheses .

- Purification : Gradient column chromatography (hexane:EtOAc) resolves closely related byproducts .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

- Methodological Answer : Substituents at the 6- and 8-positions significantly alter bioactivity:

-

Chloro/Trifluoromethyl at C6 : Enhances antimicrobial potency by increasing electrophilicity .

-

Methoxy at C8 : Improves solubility but reduces target binding affinity .

-

Phenylamino at C4 : Facilitates π-stacking with enzyme active sites (e.g., topoisomerase II) .

Q. What computational methods predict the compound’s reactivity and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the C4 position is reactive due to high HOMO density .

- Molecular Docking (AutoDock/Vina) : Simulates binding to targets like bacterial DNA gyrase. The phenylamino group shows strong π-π interactions with Tyr-122 .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

Q. What analytical challenges arise in assessing purity, and how are they resolved?

- Methodological Answer :

- HPLC-MS : Detects trace byproducts (e.g., dechlorinated derivatives) with C18 columns and 0.1% formic acid mobile phase .

- Thermogravimetric Analysis (TGA) : Identifies solvent residues post-recrystallization .

- Single-Crystal XRD : Resolves polymorphism issues, critical for patent applications .

Contradictions and Alternatives in Evidence

- Synthesis Solvents : uses DMF, while employs THF. DMF offers higher yields but complicates purification; THF is greener but may require longer reaction times.

- Biological Targets : Some studies emphasize antibacterial activity , while others focus on anticancer mechanisms . This suggests context-dependent bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.